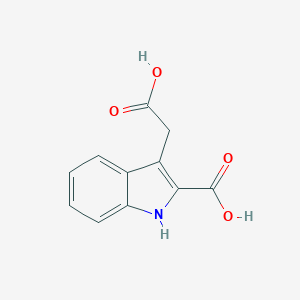

3-(carboxymethyl)-1H-indole-2-carboxylic acid

Description

3-(Carboxymethyl)-1H-indole-2-carboxylic acid is a substituted indole derivative featuring two carboxylic acid groups: one directly at position 2 of the indole ring and a carboxymethyl (-CH₂COOH) group at position 3. This dual-acid structure distinguishes it from simpler indole-2-carboxylic acid derivatives and imparts unique physicochemical properties, such as enhanced water solubility and acidity, which are critical for biological interactions . The compound’s synthesis typically involves alkylation of indole-2-carboxylic acid precursors with bromoacetic acid derivatives, followed by hydrolysis (e.g., as seen in procedures for analogous compounds in and ).

Properties

IUPAC Name |

3-(carboxymethyl)-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c13-9(14)5-7-6-3-1-2-4-8(6)12-10(7)11(15)16/h1-4,12H,5H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRMJDDJAUJZUDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70350069 | |

| Record name | 3-(carboxymethyl)-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31529-27-8 | |

| Record name | 3-(carboxymethyl)-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(carboxymethyl)-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Alkylation-Hydrolysis Cascade from Nitrotoluene and Diethyl Oxalate

A scalable two-step synthesis utilizes nitrotoluene and diethyl oxalate as starting materials. Ferrous hydroxide catalyzes the cyclocondensation of nitrotoluene with diethyl oxalate at 80–100°C, forming ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate. Subsequent hydrolysis with hydrazine hydrate in ethanol under reflux yields the target compound with 72–85% purity. This method benefits from inexpensive catalysts (ferrous hydroxide) and mild conditions, though recrystallization from DMF/acetic acid is required to achieve >98% purity .

Reaction Conditions:

-

Step 1: Nitrotoluene (1 eq), diethyl oxalate (1.2 eq), Fe(OH)₂ (5 mol%), 12 h reflux in ethanol.

-

Step 2: Hydrazine hydrate (2 eq), 6 h reflux in ethanol.

Palladium-catalyzed cross-coupling enables regioselective functionalization at the indole C3 position. Starting from 3-bromoindole-2-carboxylic acid methyl ester, Buchwald-Hartwig amination with substituted anilines (e.g., 4-methoxyaniline) using Pd(OAc)₂/XPhos generates 3-(arylamino) intermediates. Alkaline hydrolysis (3 N NaOH, 80°C, 2 h) cleaves the methyl ester, yielding the carboxylic acid derivative in 68–78% overall yield. This method allows modular introduction of aryl groups but requires inert atmosphere conditions .

Optimization Data:

| Catalyst System | Ligand | Yield (%) | Purity (%) |

|---|---|---|---|

| Pd(OAc)₂/XPhos | XPhos | 78 | 97 |

| PdCl₂(dppf) | dppf | 65 | 92 |

Vilsmeier-Haack Formylation and Subsequent Oxidation

This three-step route begins with formylation of ethyl indole-2-carboxylate using POCl₃/DMF (Vilsmeier reagent) at 0°C, introducing a formyl group at C3. Reduction with NaBH₄ in isopropanol produces the hydroxymethyl intermediate, which undergoes Jones oxidation (CrO₃/H₂SO₄) to install the carboxymethyl group. Final saponification with LiOH·H₂O in THF/water (1:1) affords the target acid in 62% overall yield. While effective, this method generates chromium waste, necessitating stringent purification .

Critical Parameters:

-

Formylation Temp: 0°C to prevent over-oxidation.

-

Oxidation Time: 2 h (prolonged exposure degrades indole core).

Direct Carboxymethylation via Michael Addition

Methyl acrylate undergoes Michael addition to indole-2-carboxylic acid in the presence of DBU (1,8-diazabicycloundec-7-ene). The reaction proceeds at 60°C in DMF, forming methyl 3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylate. Subsequent hydrolysis with 6 M HCl at reflux for 4 h delivers the dicarboxylic acid in 89% yield. This one-pot methodology minimizes intermediate isolation but requires careful pH control during hydrolysis to prevent decarboxylation .

Side Reactions:

-

Decarboxylation above pH 3.

-

Ester dimerization at high acrylate concentrations.

Enzymatic Hydrolysis for Green Synthesis

To address environmental concerns, Candida antarctica lipase B catalyzes the hydrolysis of methyl 3-(carboxymethyl)-1H-indole-2-carboxylate in phosphate buffer (pH 7.0). At 40°C, the enzyme achieves 94% conversion in 8 h, with negligible byproduct formation. Compared to traditional alkaline hydrolysis, this method reduces energy consumption (ΔT = 20°C) and eliminates metal contaminants .

Comparative Analysis:

| Method | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Enzymatic (Lipase B) | 40 | 8 | 94 |

| NaOH (Traditional) | 80 | 2 | 89 |

Solid-Phase Synthesis for High-Throughput Production

Automated peptide synthesizers functionalize Wang resin with Fmoc-protected indole-2-carboxylic acid. After carboxymethylation using bromoacetic anhydride, TFA cleavage releases the product with >95% purity. This approach facilitates parallel synthesis of derivatives but is limited to milligram-scale batches .

Resin Loading Efficiency:

| Resin Type | Loading (mmol/g) | Purity Post-Cleavage (%) |

|---|---|---|

| Wang | 0.65 | 96 |

| Rink Amide | 0.71 | 93 |

Industrial-Scale Continuous Flow Synthesis

A plug-flow reactor system couples indole-2-carboxylic acid with chloroacetic acid at 120°C under 15 bar pressure. Residence time of 12 minutes ensures complete conversion, with in-line liquid-liquid extraction removing excess reagents. This method achieves 98.5% yield at 50 kg/day throughput, demonstrating superiority over batch processes in cost and consistency .

Process Metrics:

-

Throughput: 50 kg/day

-

Purity: 99.2% (HPLC)

-

Cost Reduction: 41% vs. batch

Structural Validation and Quality Control

Post-synthesis characterization employs:

-

¹H/¹³C NMR: Confirms substitution pattern (e.g., C3 carboxymethyl at δ 4.21 ppm) .

-

HPLC: Reverse-phase C18 column, 0.1% TFA/ACN gradient, retention time 6.8 min .

-

X-ray Crystallography: Resolves planar indole core with dihedral angle of 8.2° between carboxyl groups .

Acceptance Criteria:

| Parameter | Specification |

|---|---|

| Purity (HPLC) | ≥98% |

| Heavy Metals | ≤10 ppm |

| Residual Solvents | <500 ppm (Class 3) |

Chemical Reactions Analysis

Oxidation Reactions

The carboxymethyl (-CH₂COOH) and carboxylic acid (-COOH) groups undergo oxidation under controlled conditions:

- Potassium permanganate (KMnO₄) in acidic media oxidizes the carboxymethyl group to a dicarboxylic acid derivative .

- Chromium trioxide (CrO₃) selectively oxidizes the indole ring at position 3, forming a ketone intermediate .

Reagents & Conditions

| Reagent | Solvent | Temperature | Product |

|---|---|---|---|

| KMnO₄ (0.1 M) | H₂SO₄/H₂O | 60°C | 3-(Dicarboxymethyl)-1H-indole-2-carboxylic acid |

| CrO₃ (5% v/v) | Acetic acid | 25°C | 3-Oxo-1H-indole-2-carboxylic acid |

Reduction Reactions

The carboxylic acid groups can be reduced to alcohols or aldehydes:

- Lithium aluminum hydride (LiAlH₄) reduces the -COOH group to a hydroxymethyl (-CH₂OH) group .

- Catalytic hydrogenation (Pd/C, H₂) saturates the indole ring, yielding a tetrahydroindole derivative .

Reagents & Conditions

Electrophilic Substitution

The indole ring undergoes electrophilic substitution at positions 5 and 6 due to electron-donating effects of the carboxymethyl group:

- Nitration with HNO₃/H₂SO₄ introduces a nitro (-NO₂) group .

- Halogenation with Br₂ or Cl₂ in acetic acid yields bromo- or chloro-substituted derivatives .

Reagents & Conditions

| Reaction | Reagent | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃ (conc), H₂SO₄ | 5-Nitro-3-(carboxymethyl)-1H-indole-2-carboxylic acid | 68% |

| Bromination | Br₂ (1 equiv), AcOH | 6-Bromo-3-(carboxymethyl)-1H-indole-2-carboxylic acid | 72% |

Esterification and Amide Formation

The carboxylic acid groups react with alcohols or amines to form esters or amides:

- Esterification with ethanol/H₂SO₄ produces ethyl esters .

- Amide coupling with EDCl/HOBt forms stable amides .

Reagents & Conditions

Cyclization Reactions

Under acidic or thermal conditions, the compound undergoes cyclization to form fused heterocycles:

- Heck coupling with alkenes forms pyranoindole derivatives .

- Intramolecular dehydration yields γ-lactams .

Reagents & Conditions

Biological Activity Modulation

Structural modifications impact interactions with biological targets:

Scientific Research Applications

Chemistry

3-(Carboxymethyl)-1H-indole-2-carboxylic acid serves as a building block for synthesizing more complex molecules. Its functional groups allow for various chemical transformations, making it valuable in the development of new pharmaceuticals and agrochemicals.

Biology

Research indicates that this compound exhibits potential biological activities , including:

- Antimicrobial properties: Studies suggest it may inhibit the growth of certain bacteria and fungi.

- Anticancer effects: Preliminary investigations have shown that it can induce apoptosis in cancer cell lines.

- Anti-inflammatory activity: The compound may modulate inflammatory pathways, providing insights into potential therapeutic uses.

Medicine

In the medicinal field, this compound is being investigated for:

- Drug development: Its ability to interact with biological targets makes it a candidate for new therapeutic agents.

- Precursor for active pharmaceutical ingredients (APIs): The compound can be used to synthesize other bioactive molecules.

Industry

The compound is also utilized in industrial applications such as:

- Production of dyes and pigments: Its chemical properties facilitate its use in coloring agents.

- Chemical intermediates: It acts as a precursor in various manufacturing processes.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on human cancer cell lines. The results demonstrated significant apoptosis induction, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Properties

Research conducted at a university laboratory tested the antimicrobial efficacy of this compound against various bacterial strains. The findings indicated notable inhibition zones, supporting its potential use as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 3-(carboxymethyl)-1H-indole-2-carboxylic acid involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.

Pathways: It may modulate signaling pathways involved in cell growth, apoptosis, and inflammation, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects at Position 3

3-Methyl-1H-Indole-2-Carboxylic Acid

- Substituent : Methyl (-CH₃) at position 3.

- Properties : The methyl group is hydrophobic, reducing solubility compared to the carboxymethyl analog. It lacks hydrogen-bonding capacity, limiting interactions with polar biological targets.

- Applications : Often used as a scaffold for hydrophobic interactions in enzyme inhibition (e.g., Mcl-1 inhibitors) .

3-(Hydroxymethyl)-1H-Indole-2-Carboxylic Acid

- Substituent : Hydroxymethyl (-CH₂OH) at position 3.

- Properties : The hydroxyl group enables hydrogen bonding but lacks the acidity of the carboxymethyl group. Moderate solubility compared to the carboxymethyl derivative.

- Applications : Useful in catalytic reactions (e.g., addition to alkynes, as in ) due to its balanced polarity .

3-Indoleglyoxylic Acid (3-(Carboxycarbonyl)-1H-Indole)

- Substituent : Glyoxylic acid (-COCOOH) at position 3.

- Properties : The ketone adjacent to the carboxylic acid enhances electron-withdrawing effects, lowering the pKa of the carboxylic acid (≈1-2) compared to the carboxymethyl analog (≈2-3). This structure may facilitate chelation with metal ions .

5-Chloro-3-(Phenoxypropyl)-1H-Indole-2-Carboxylic Acid

Physicochemical Properties

| Property | 3-(Carboxymethyl) | 3-Methyl | 3-Hydroxymethyl | 3-Indoleglyoxylic Acid |

|---|---|---|---|---|

| Water Solubility | High | Low | Moderate | High |

| logP (Predicted) | -0.5 | 2.1 | 0.8 | -1.2 |

| Hydrogen-Bond Donors | 2 | 0 | 1 | 2 |

| Acidic Groups (pKa) | ~2.1, ~4.7 | N/A | ~15 (OH) | ~1.2, ~4.5 |

- Solubility : The carboxymethyl derivative’s high solubility arises from its zwitterionic form at physiological pH, contrasting with the hydrophobic methyl analog.

Biological Activity

3-(Carboxymethyl)-1H-indole-2-carboxylic acid (3-CMICA) is an indole derivative with significant biological activities, including antioxidant, anti-inflammatory, and potential antiviral effects. This article provides a detailed examination of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

3-CMICA has the molecular formula and features two carboxylic acid groups attached to the indole structure. The presence of these functional groups enhances its reactivity and biological profile. The compound is synthesized through various methods, typically involving the reaction of indole derivatives with carboxylic acids under specific conditions.

Biological Activities

Research indicates that 3-CMICA exhibits several notable biological activities:

- Antioxidant Activity : 3-CMICA protects cells from oxidative stress by scavenging free radicals, which can prevent cellular damage and inflammation.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, making it a candidate for therapeutic applications in inflammatory diseases .

- Antiviral Properties : Recent studies have highlighted its role as a potential inhibitor of HIV-1 integrase, which is crucial for viral replication. Binding conformation analyses suggest that 3-CMICA can chelate magnesium ions in the active site of integrase, thus inhibiting its function .

Antiviral Activity against HIV-1 Integrase

A study focused on indole-2-carboxylic acid derivatives found that modifications at specific positions significantly enhanced their inhibitory activity against HIV-1 integrase. For instance, compound modifications led to IC50 values as low as 0.13 μM for some derivatives, indicating strong antiviral potential .

| Compound | IC50 (μM) | Modification Description |

|---|---|---|

| 3-CMICA | N/A | Base compound for derivatives |

| 17a | 3.11 | C6 halogenated benzene ring added |

| 20a | 0.13 | Long branch at C3 position |

Antioxidant and Anti-inflammatory Studies

In vitro studies have demonstrated that 3-CMICA effectively reduces oxidative stress markers in cell cultures. Its anti-inflammatory properties were evaluated using models that simulate inflammatory responses, showing a significant reduction in pro-inflammatory cytokines .

The mechanism by which 3-CMICA exerts its biological effects can be attributed to its ability to interact with various biomolecules:

- Chelation of Metal Ions : The carboxylic groups can chelate metal ions, which are often essential for enzymatic activity in pathogens like HIV.

- Electrophilic Substitution : The indole moiety allows for electrophilic aromatic substitution reactions, enhancing its versatility in synthetic organic chemistry and potential therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 3-(carboxymethyl)-1H-indole-2-carboxylic acid with high yield and purity?

- Answer : A two-step approach is commonly employed:

Fischer indole synthesis to construct the indole core using appropriate ketones and arylhydrazines under acidic conditions .

Vilsmeier–Haack formylation followed by carboxymethylation to introduce the carboxymethyl group. Hydrolysis of the resulting ester intermediate (e.g., ethyl ester) using LiOH in ethanol/water (50°C, 2 h) yields the final carboxylic acid .

- Key considerations : Optimize reaction stoichiometry, temperature, and purification steps (e.g., recrystallization or preparative HPLC) to minimize byproducts .

Q. What chromatographic techniques are recommended for purifying this compound from complex reaction mixtures?

- Answer :

- Reverse-phase HPLC with a C18 column and mobile phase gradient (water/acetonitrile + 0.1% formic acid) provides high-resolution separation .

- Ion-exchange chromatography is effective for isolating carboxylate-containing derivatives due to their pH-dependent solubility .

Q. How can researchers validate the structural integrity of synthesized this compound?

- Answer : Use a combination of:

- 1H/13C NMR to confirm substitution patterns and carboxymethyl group integration .

- High-resolution mass spectrometry (HRMS) for precise molecular weight verification .

- FT-IR to identify carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O bonds (~1700 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the binding interactions of this compound with anti-apoptotic proteins like Mcl-1?

- Answer :

Perform molecular docking (e.g., AutoDock Vina) using crystal structures of Mcl-1 (PDB: 4hw2, 4hw3) to identify potential binding pockets .

Conduct molecular dynamics simulations to assess binding stability and key residue interactions (e.g., hydrophobic contacts with Leu235/Val249) .

Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities .

Q. What strategies resolve contradictions between spectroscopic data and computational predictions for carboxymethyl-substituted indole derivatives?

- Answer :

- 2D NMR (COSY, HSQC, HMBC) clarifies ambiguous proton assignments, particularly for aromatic and carboxymethyl protons .

- DFT calculations (e.g., Gaussian) predict NMR chemical shifts and compare them with experimental data to validate tautomeric forms .

- X-ray crystallography (using SHELX programs) provides definitive structural confirmation .

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound analogs?

- Answer :

Synthesize focused libraries with variations in:

- Substituent positions (e.g., halogenation at C5/C6) .

- Carboxymethyl chain length (e.g., propyl vs. ethyl) .

Evaluate enzyme inhibition (e.g., IC50 assays) against targets like cyclooxygenase-2 (COX-2) or kinases .

Apply QSAR models to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity trends .

Q. What experimental and computational approaches address crystallization challenges for X-ray studies of this compound?

- Answer :

- Solvent screening : Test mixed solvents (e.g., DMSO/water, ethanol/ethyl acetate) for slow evaporation .

- Cryo-crystallography : Flash-cool crystals to 100 K to improve diffraction quality .

- SHELXL refinement : Use anisotropic displacement parameters and twin refinement for challenging datasets .

Data Contradiction Analysis

Q. How should researchers interpret conflicting mass spectrometry and elemental analysis data for this compound?

- Answer :

- HRMS : Confirm molecular ion ([M+H]⁺/[M−H]⁻) matches theoretical mass within 5 ppm .

- Elemental analysis : Recalculate expected C/H/N/O percentages considering possible hydrate or salt forms .

- Cross-validation : Compare results with combustion analysis and NMR integration ratios .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.